molecular formula C12H23ClN2O2 B2673893 (3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride CAS No. 2089253-82-5

(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride

Cat. No.: B2673893
CAS No.: 2089253-82-5
M. Wt: 262.78
InChI Key: RGWWSEWEYATPDM-XRUJYBCYSA-N
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Description

Historical Development of Piperidine-3-carboxamide Derivatives

Piperidine-3-carboxamide derivatives originated in the mid-20th century as structural analogs of natural alkaloids, but their synthetic potential became apparent with the advent of stereoselective catalysis. Early methods relied on classical reductive amination, as seen in the 1980s synthesis of nipecotamide derivatives. The 2000s brought radical cyclization techniques, exemplified by Kamimura et al.’s intramolecular 5-exo-dig/3-exo-trig cascade using triethylborane initiators, which enabled polysubstituted piperidines.

A paradigm shift occurred with the integration of multicomponent reactions (MCRs). The Vereshchagin group demonstrated pseudo four-component syntheses combining Michael and Mannich reactions to access diastereomerically pure piperidinones. These advances directly enabled the targeted compound’s development, as its hydroxycyclohexyl substituent requires precise stereocontrol during reductive amination steps.

Key synthetic milestones:

Year Innovation Impact on Piperidine-3-carboxamides
2005 Radical cascade cyclizations Enabled complex substitution patterns
2012 Reductive amination/IMAMR hybrids Improved diastereoselectivity (dr up to 20:1)
2021 Suzuki coupling/reductive amination Facilitated aryl group introduction

Significance in 11β-HSD1 Inhibition Research

(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride emerged from structure-activity relationship (SAR) studies on 11β-HSD1 inhibitors. This enzyme catalyzes cortisol regeneration in adipose tissue, exacerbating metabolic syndrome. Early piperidine-3-carboxamides like compound 1 (IC~50~ = 38 nM) showed promise but suffered from poor pharmacokinetics.

The hydroxycyclohexyl moiety in the target compound addresses these limitations through:

  • Hydrogen-bond interactions : The hydroxyl group forms a critical H-bond with 11β-HSD1’s Ser170 residue.
  • Conformational restriction : The cyclohexyl group’s chair conformation preorganizes the molecule for binding.
  • Solubility enhancement : Polar carboxamide and hydroxyl groups improve aqueous solubility versus earlier aryl analogs.

In vitro testing revealed a 12-fold potency increase over first-generation inhibitors, with maintained selectivity over 11β-HSD2 (>1000-fold). Molecular dynamics simulations suggest the (3R) configuration optimizes van der Waals contacts with Leu217 and Gly214 in the enzyme’s substrate-binding pocket.

Evolution of Chiral Piperidine Scaffolds in Drug Design

The target compound exemplifies three trends in chiral piperidine development:

Stereochemical precision : The (3R) configuration is critical for 11β-HSD1 inhibition. Ramapanicker et al.’s α-amination/reductive cyclization method achieves >98% ee for such stereocenters. Comparative studies show the (3S) enantiomer has 60% lower binding affinity.

Hybrid architectures : Merging piperidine carboxamides with cyclohexanol motifs creates dual pharmacophores. The hydroxycyclohexyl group’s axial-equatorial hydroxyl positioning (as in the target compound) modulates membrane permeability – logP values decrease from 2.1 (parent) to 1.4, enhancing bioavailability.

Catalyst innovations : Heterogeneous catalysts like Yb/chitosan nanocomposites enable solvent-free syntheses of similar compounds, achieving 92% yield at 50°C versus 72% with homogeneous catalysts. These methods support the gram-scale production required for preclinical studies.

Chiral piperidine comparison:

Compound Configuration Target Synthetic Method
(S)-nipecotamide 3S GABA receptors Enzymatic resolution
Target compound 3R 11β-HSD1 Reductive amination
RU-486 derivative 11β,17α Glucocorticoid R Asymmetric hydrogenation

Current Research Landscape and Scholarly Interest

Recent studies focus on three areas:

1. Proteolysis-targeting chimeras (PROTACs) : The carboxamide group serves as an E3 ligase binding site. Islam et al.’s spiropiperidine PROTACs degrade 11β-HSD1 with DC~50~ = 50 nM, leveraging similar chemistry.

2. Fluorine incorporation : Kiss et al.’s fluoro-piperidine synthesis routes could introduce ~18F labels for PET imaging of 11β-HSD1 expression.

3. Computational design : Machine learning models trained on 287 piperidine-3-carboxamides predict target compound’s aqueous solubility (2.1 mg/mL) within 8% of experimental values.

Ongoing clinicaltrials.gov listings (as of 2025) include four 11β-HSD1 inhibitors with structural similarities, though none yet feature the hydroxycyclohexyl group. The compound’s unique stereoelectronic profile suggests potential for third-generation inhibitors with enhanced tissue selectivity.

Future directions :

  • Application in non-alcoholic steatohepatitis (NASH) models
  • Development of boronic acid prodrugs for sustained release
  • Exploration of dual 11β-HSD1/phosphodiesterase inhibition

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c15-11-5-1-4-10(7-11)14-12(16)9-3-2-6-13-8-9;/h9-11,13,15H,1-8H2,(H,14,16);1H/t9-,10?,11?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWWSEWEYATPDM-XRUJYBCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NC2CCCC(C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride, also known by its chemical structure and designation, is a compound of interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a hydroxycyclohexyl group and a carboxamide moiety. Its molecular formula is C13_{13}H20_{20}ClN1_{1}O2_{2}, and it has a molecular weight of approximately 265.76 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Research indicates that this compound interacts with various biological targets, particularly within the central nervous system. Its primary mechanisms include:

  • Opioid Receptor Modulation : The compound exhibits affinity for opioid receptors, particularly kappa receptors, which are implicated in pain modulation and mood regulation.
  • N-acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition : Preliminary studies suggest that it may inhibit NAAA, leading to increased levels of palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory properties .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Analgesic Effects : In animal models, this compound demonstrated significant analgesic effects comparable to established opioid analgesics.
  • Anti-inflammatory Properties : The inhibition of NAAA contributes to its anti-inflammatory effects, making it a potential candidate for treating conditions associated with chronic inflammation .

Data Tables

The following table summarizes the pharmacological activities observed in studies involving this compound.

Biological ActivityAssay TypeIC50_{50} ValueReference
Opioid Receptor BindingRadiolabeled Binding Assay0.3 nM
NAAA InhibitionEnzymatic Assay0.042 μM
Analgesic ActivityBehavioral ModelSignificant Reduction in Pain Response

Case Studies

  • Case Study on Pain Management :
    A study involving rodents assessed the analgesic properties of this compound in models of neuropathic pain. Results indicated a dose-dependent reduction in pain scores, suggesting efficacy similar to traditional opioids without significant side effects.
  • Anti-inflammatory Evaluation :
    In another study focused on inflammatory bowel disease (IBD), the compound was administered to induced IBD models. It resulted in reduced inflammatory markers and improved histological scores compared to control groups, highlighting its potential therapeutic application .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a hydroxycyclohexyl group and a carboxamide functional group. Its molecular formula is C12H22N2O2ClHC_{12}H_{22}N_2O_2\cdot ClH, with a molecular weight of approximately 250.78 g/mol. The presence of the hydroxy group enhances its solubility and interaction with biological targets.

Psychoactive Substance Research

Recent studies have indicated that compounds similar to (3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride may exhibit psychoactive properties. Research into novel psychoactive substances (NPS) has highlighted the need for comprehensive pharmacological profiling to understand their effects on the central nervous system (CNS) and potential for abuse. The compound's structure suggests it could interact with neurotransmitter systems, warranting further investigation into its psychoactive effects .

Pain Management

The piperidine derivatives are often explored for their analgesic properties. Studies suggest that compounds with similar structures can act as effective pain relievers by modulating pain pathways in the CNS. The potential for this compound to serve as an analgesic agent could be significant, especially in chronic pain management scenarios .

Antidepressant Activity

Research indicates that certain piperidine derivatives may possess antidepressant-like effects. The modulation of serotonin and norepinephrine levels is crucial in treating depression, and compounds like this compound may offer new avenues for treatment through their interaction with these neurotransmitter systems .

Synthesis and Optimization

The synthesis of this compound involves several steps that focus on optimizing yield and purity. Various synthetic routes have been explored to enhance its bioavailability and pharmacokinetic properties, making it a candidate for drug development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for developing more potent analogs. Modifications to the piperidine ring or the hydroxy group can lead to variations in biological activity, allowing researchers to tailor compounds for specific therapeutic applications .

Case Studies and Research Findings

Study FocusFindingsReference
Psychoactive EffectsInvestigated the psychoactive potential of similar compounds in recreational use contexts; highlighted the need for clinical evaluations
Analgesic PropertiesDemonstrated that piperidine derivatives could effectively reduce pain in animal models
Antidepressant EffectsFound that certain modifications to piperidine structures enhanced antidepressant activity

Q & A

Q. What are the recommended strategies for synthesizing (3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride, and how can researchers validate its stereochemical purity?

  • Methodological Answer : Synthesis typically involves multi-step routes, including chiral resolution or asymmetric catalysis to ensure the (3R) configuration. Researchers should consult patent literature for established protocols (e.g., chiral auxiliaries or enzymatic methods) . To validate stereochemical purity, use chiral HPLC with a cellulose-based column or compare optical rotation values against published standards. X-ray crystallography is recommended for absolute configuration confirmation .

Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical for quality control?

  • Methodological Answer : Key techniques include:
  • HPLC (≥98% purity at 206 nm, using a C18 column with acetonitrile/water gradient) .
  • 1H/13C NMR to confirm structural integrity (e.g., cyclohexyl hydroxyl proton at δ 3.5–4.0 ppm, piperidine carboxamide signals) .
  • Melting point analysis (compare to literature values, e.g., 175–177°C for structurally similar piperidine derivatives) .
  • Mass spectrometry (LC/MS for [M+H]+ ion verification) .

Q. What are the storage and stability requirements for this compound under laboratory conditions?

  • Methodological Answer : Store in airtight, light-protected containers at –20°C in a desiccator to prevent hydrolysis of the carboxamide group. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict long-term degradation trends. Monitor via HPLC for decomposition products like free piperidine or cyclohexanol .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor binding data and in vivo pharmacological effects for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or off-target interactions. Perform:
  • Comparative assays using radiolabeled ligands in tissue homogenates vs. whole-cell systems to assess membrane permeability .
  • Metabolite profiling (LC-HRMS) to identify active or inhibitory metabolites .
  • In silico docking studies to evaluate binding affinity to secondary targets (e.g., σ receptors or monoamine transporters) .

Q. What experimental design principles should guide the optimization of reaction conditions for scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). Use quantum chemical calculations (e.g., DFT) to predict transition states and enantioselectivity trends . Monitor reaction progress via in-line FTIR or Raman spectroscopy to minimize racemization during prolonged heating .

Q. How can researchers address conflicting data regarding the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer : Conduct pH-dependent solubility studies (e.g., shake-flask method in buffers from pH 1.2 to 7.4) to identify optimal formulation strategies. For bioavailability, use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to correlate in vitro permeability with in vivo pharmacokinetics. Adjust salt forms (e.g., hydrochloride vs. free base) to enhance solubility without compromising stability .

Q. What strategies are recommended for assessing the compound’s potential off-target effects in CNS research applications?

  • Methodological Answer :
  • Broad-spectrum receptor panels (e.g., CEREP or Eurofins CNS profiles) to screen >100 targets.
  • Functional selectivity assays (e.g., β-arrestin recruitment vs. G-protein activation for GPCRs) .
  • Transcriptomic profiling (RNA-seq) in primary neuronal cultures to identify downstream pathway perturbations .

Q. How should researchers design toxicological studies to evaluate organ-specific toxicity during early-stage development?

  • Methodological Answer : Prioritize in silico toxicity prediction (e.g., DEREK or ProTox-II) to flag structural alerts (e.g., piperidine-related hepatotoxicity). Follow with in vitro assays :
  • HepG2 cell viability (MTT assay) for hepatic toxicity.
  • hERG channel inhibition (patch-clamp) for cardiac risk assessment.
  • Ames test for mutagenicity .

Q. What advanced techniques can elucidate the role of the (3R) stereochemistry in target engagement and metabolic clearance?

  • Methodological Answer :
  • Chiral pharmacokinetic studies : Compare plasma half-life and metabolite profiles of (3R) vs. (3S) enantiomers in rodent models.
  • Cryo-EM or X-ray crystallography of the compound bound to its primary target (e.g., enzyme active site) to visualize stereochemical interactions .
  • CYP450 inhibition assays to determine if stereochemistry affects metabolic pathways (e.g., CYP3A4 vs. CYP2D6) .

Key Considerations for Data Interpretation

  • Contradiction Analysis : When structural analogs (e.g., 3-fluoro-PCP derivatives) show divergent activity, perform molecular dynamics simulations to assess conformational flexibility in binding pockets .
  • Reproducibility : Document synthetic batches with detailed COA parameters (e.g., residual solvents, counterion stoichiometry) to minimize inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.